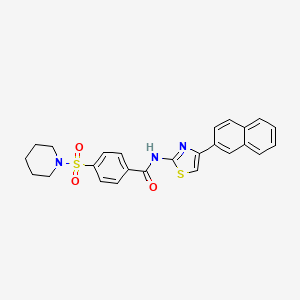
2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases . The compound also contains a methoxy group and a sulfonyl group attached to a phenyl ring, and an oxy group linking the pyrrolidine ring to a methylpyridine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the functional groups present and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyrrolidine ring, methoxy group, sulfonyl group, and oxy group in the compound can influence its polarity, solubility, stability, and reactivity .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring serves as a valuable scaffold for designing biologically active compounds. Here’s why:
Pharmacophore Exploration: The sp³-hybridization of pyrrolidine allows efficient exploration of pharmacophore space. Its non-planarity (due to “pseudorotation”) enhances three-dimensional coverage, contributing to diverse binding interactions with biological targets .
Stereochemistry and Biological Activity: Pyrrolidine’s stereogenic carbons lead to different stereoisomers. Substituent spatial orientation impacts binding modes to enantioselective proteins. Medicinal chemists can exploit this for selective drug design .
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Researchers have functionalized the pyrrolidine nitrogen by introducing aromatic rings. These compounds were tested as inhibitors of PARP-1 and -2, enzymes involved in DNA damage repair. The pyrrolidine ring plays a crucial role in their selectivity .
Quantum Chemical Calculations
The structural properties of 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can be investigated using quantum chemical calculations. These insights aid in understanding its behavior as a potential drug active substance .
Synthesis and Yield
2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can be synthesized from simple materials, such as carbonyl compounds and 3-chloropropylamine. However, yields may vary depending on the imine precursors .
Future Directions
properties
IUPAC Name |
2-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-6-7-17(18-11-13)23-15-8-9-19(12-15)24(20,21)16-5-3-4-14(10-16)22-2/h3-7,10-11,15H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJAYCWSAPGKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2420525.png)
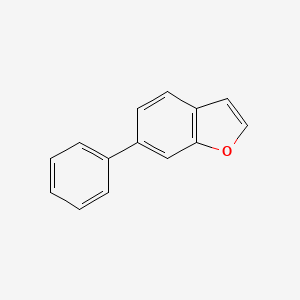
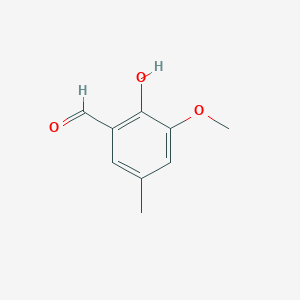
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2420529.png)

![Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate](/img/structure/B2420533.png)
![1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B2420534.png)

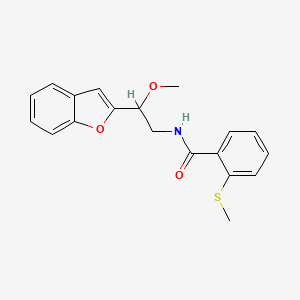
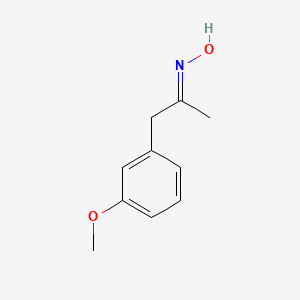

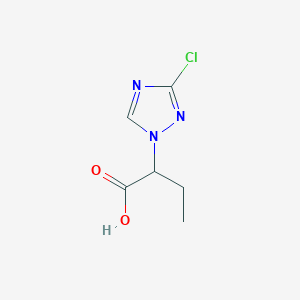
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2420545.png)
